molecular formula C12H16N4O3 B11799304 Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate

Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B11799304
M. Wt: 264.28 g/mol
InChI Key: SSCZAZDUSPTCBO-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate typically involves a multi-step process. One common method involves the reaction of ethyl 4-methyl-2-chloropyrimidine-5-carboxylate with 3-oxopiperazine under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace specific substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Amines in the presence of a base like triethylamine in an aprotic solvent such as acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

ethyl 4-methyl-2-(3-oxopiperazin-1-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H16N4O3/c1-3-19-11(18)9-6-14-12(15-8(9)2)16-5-4-13-10(17)7-16/h6H,3-5,7H2,1-2H3,(H,13,17)

InChI Key

SSCZAZDUSPTCBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCNC(=O)C2

Origin of Product

United States

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